molecular formula C17H22N2O3S2 B2837470 N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide CAS No. 860650-30-2

N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide

Cat. No. B2837470
CAS RN: 860650-30-2
M. Wt: 366.49
InChI Key: UDCQBXMHEFELFX-UHFFFAOYSA-N
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Description

N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a chemical compound with the molecular formula C17H22N2O3S2 . It is also known by its CAS number 860650-30-2 .


Molecular Structure Analysis

The InChI code for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is 1S/C17H23N2O3S2/c20-13-14-7-9-19 (10-8-14)16-5-2-1-4-15 (16)12-18-24 (21,22)17-6-3-11-23-17/h1-6,11,14,18,20,23H,7-10,12-13H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a solid at room temperature . It has a molecular weight of 366.51 . .

Scientific Research Applications

Disposition and Metabolism

One study detailed the pharmacokinetics of a novel compound, highlighting its metabolism and elimination processes. The research showed that the compound was extensively metabolized, with principal routes including oxidation and further transformation into metabolites, demonstrating the compound's metabolism dynamics and its potential implications for therapeutic uses (Renzulli et al., 2011).

Diagnostic Imaging

Another study explored the application of a piperidinyl compound in diagnostic imaging for detecting primary breast cancer. This research demonstrated the compound's ability to bind to specific receptors overexpressed in breast cancer cells, offering a non-invasive method to assess tumor proliferation and aiding in the diagnosis and treatment planning of breast cancer (Caveliers et al., 2002).

Therapeutic Potential

Research into the therapeutic potential of piperidinyl derivatives, including their pharmacological effects, has been conducted. For instance, studies on the metabolism of anticancer agents like irinotecan reveal how its metabolites contribute to its efficacy and side effects, providing insights into optimizing cancer treatment strategies (Gupta et al., 1994).

Adverse Event Monitoring

In the context of novel psychoactive substances, research has focused on the adverse events following ingestion of specific compounds, illustrating the importance of understanding the pharmacokinetics and toxicological profiles of new drugs. This information is crucial for public health surveillance and developing strategies to mitigate the risks associated with drug use (Krotulski et al., 2018).

Safety and Tolerability Studies

Clinical trials assessing the safety and tolerability of novel inhibitors, like SLC-0111, in patients with advanced solid tumors provide foundational knowledge for the development of new therapeutic agents. These studies establish dosing recommendations and evaluate the compound's pharmacokinetic profile, contributing to the advancement of cancer treatment options (McDonald et al., 2020).

Mechanism of Action

The mechanism of action for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action depending on the specific derivative and its biological targets.

Safety and Hazards

The safety data sheet (SDS) for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c20-13-14-7-9-19(10-8-14)16-5-2-1-4-15(16)12-18-24(21,22)17-6-3-11-23-17/h1-6,11,14,18,20H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCQBXMHEFELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide

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